Chroman-6-ol

描述

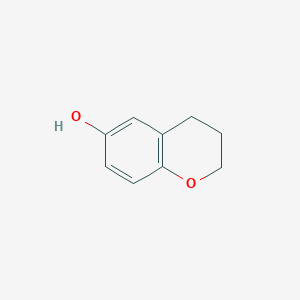

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4-dihydro-2H-chromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,10H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCJJOLJSBCUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568554 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5614-78-8 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Chroman-6-ol

Introduction: The Architectural Core of Potent Antioxidants

Chroman-6-ol, a bicyclic heterocycle, represents a cornerstone in the architecture of potent lipid-soluble antioxidants. While a simple molecule in its own right, its true significance in chemical and biological research lies in its role as the fundamental scaffold for the entire family of vitamin E compounds (tocopherols and tocotrienols) and their synthetic analogs, such as Trolox.[1][2] The defining feature of this structure is the hydroxyl (-OH) group at the 6-position of the chroman ring, which is the epicenter of its remarkable free-radical scavenging activity.[3] This guide provides an in-depth exploration of the core physicochemical properties of the this compound moiety, explains the causality behind its antioxidant function, and details the standardized protocols for quantifying this activity.

Core Molecular Structure and Physicochemical Properties

The this compound structure consists of a dihydropyran ring fused to a benzene ring, with a hydroxyl substituent. This arrangement is chemically known as 3,4-dihydro-2H-1-benzopyran-6-ol.[4] The various derivatives, such as the vitamin E vitamers, differ in the methylation pattern on the chromanol ring and the nature of the side chain at the C2 position.[5][6] For instance, 2,2,5,7,8-Pentamethyl-6-chromanol is a well-studied model compound for α-tocopherol.[7]

Key Physicochemical Data

The properties of this compound and its key derivatives are critical for their application in research and drug development, influencing factors like solubility, membrane permeability, and reactivity.

| Property | This compound | 2,2,5,7,8-Pentamethyl-6-chromanol | Trolox |

| Molecular Formula | C₉H₁₀O₂[8] | C₁₄H₂₀O₂ | C₁₄H₁₈O₄[9] |

| Molecular Weight | 150.17 g/mol [8] | 220.31 g/mol | 250.29 g/mol [9] |

| Appearance | Not specified | White to off-white solid[10] | White to off-white powder |

| Melting Point | Not available | 89-91 °C | ~190 °C (decomposes) |

| Boiling Point | Not available | 344.3 °C (Predicted)[10] | Not available |

| Solubility | Soluble in organic solvents | Soluble in DMSO (250 mg/mL)[10] | Water-soluble (up to 10 mM)[9] |

| pKa | Not available | 11.41 (Predicted)[10] | Not available |

Note: Data for the parent this compound is limited as its derivatives are more commonly studied. Trolox's water solubility is a key feature, engineered by adding a carboxylic acid group, making it an ideal standard for aqueous antioxidant assays.[9]

The Mechanism of Antioxidant Action: A Tale of Hydrogen Donation

The primary role of this compound derivatives as antioxidants is rooted in their ability to act as radical scavengers. This function is almost exclusively attributed to the phenolic hydroxyl group on the chroman ring. It readily donates its hydrogen atom (H•) to neutralize highly reactive free radicals, such as peroxyl radicals (ROO•), thereby terminating the damaging chain reactions of lipid peroxidation.[3]

Upon donating the hydrogen atom, the this compound is converted into a relatively stable chromanoxyl radical. The stability of this radical is crucial; it is resonance-stabilized by the aromatic ring system, which delocalizes the unpaired electron, making it far less reactive than the initial free radical. This prevents it from propagating new radical chains. In biological systems, this chromanoxyl radical can be recycled back to its active antioxidant form by other cellular antioxidants like Vitamin C.[3]

Caption: Radical scavenging mechanism of this compound.

Quantifying Antioxidant Capacity: Standardized Assays

To evaluate and compare the antioxidant potential of various compounds, a suite of standardized in vitro assays has been developed. These assays rely on monitoring the interaction between the antioxidant and a stable, colored radical species. Trolox, a water-soluble this compound derivative, is universally used as the standard, allowing results to be expressed in Trolox Equivalent Antioxidant Capacity (TEAC) units.[11]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

Principle of Causality: The DPPH assay is based on the reduction of the stable DPPH free radical.[12] In its radical form, DPPH has a deep violet color with a strong absorbance maximum around 517 nm. When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is directly proportional to the radical-scavenging activity of the sample.[12][13]

Caption: Standard workflow for the DPPH antioxidant assay.[12]

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 at 517 nm.[13]

-

Sample Preparation: Prepare serial dilutions of the test compound and a Trolox standard in the same solvent.

-

Reaction Setup: In a 96-well microplate, add 20 µL of each sample or standard dilution to respective wells. Add solvent to control wells.[14]

-

Initiate Reaction: Add 200 µL of the DPPH working solution to all wells.

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[12][14]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100.[12] Plot % inhibition against concentration to determine the IC₅₀ (concentration required to scavenge 50% of DPPH radicals) or compare the sample's activity to the Trolox standard curve to determine the TEAC value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle of Causality: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue/green chromophore, through the oxidation of ABTS with potassium persulfate.[15] The pre-formed radical has a characteristic absorbance spectrum, with the maximum at 734 nm being the most common for measurement.[16] Antioxidants in the sample reduce the ABTS•+, causing the solution to decolorize. The extent of color reduction is proportional to the antioxidant concentration.[15] This assay is versatile as it can measure the activity of both hydrophilic and lipophilic compounds.[15]

Caption: Standard workflow for the ABTS antioxidant assay.[16]

Step-by-Step Protocol:

-

Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[15]

-

Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare serial dilutions of the test compound and a Trolox standard.

-

Reaction Setup: Add a small volume of the sample or standard (e.g., 5-10 µL) to a 96-well plate.[17]

-

Initiate Reaction: Add a larger volume of the diluted ABTS•+ working solution (e.g., 190-200 µL) to each well.[16][17]

-

Incubation: Mix and incubate at room temperature for a defined period (typically 5-6 minutes).[17]

-

Measurement: Read the absorbance at 734 nm.

-

Calculation: Calculate the percentage inhibition of absorbance relative to a control and plot against the concentrations of the Trolox standards to generate a standard curve. Use this curve to determine the TEAC of the test samples.[15]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle of Causality: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a source of peroxyl radicals, usually generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[18] In the absence of an antioxidant, the radicals quench the fluorescence of the probe over time. In the presence of an antioxidant, the fluorescent probe is protected, and the decay of fluorescence is inhibited. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC) and comparing it to that of a Trolox standard.[18][19]

Caption: Standard workflow for the ORAC antioxidant assay.[20]

Step-by-Step Protocol:

-

Reagent Preparation: Prepare working solutions of fluorescein, AAPH, and Trolox standards in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4). All solutions should be freshly prepared.[19]

-

Reaction Setup: In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.[20]

-

Sample Addition: Add 25 µL of the test sample, Trolox standard, or buffer (for blank) to the appropriate wells.[20]

-

Incubation: Mix and incubate the plate at 37°C for at least 30 minutes to allow for thermal equilibration.[18][20]

-

Initiate Reaction: Place the plate in a fluorescence microplate reader pre-set to 37°C. Using an automated injector or a multichannel pipette, add 25 µL of the AAPH solution to initiate the reaction.[19]

-

Measurement: Immediately begin recording the fluorescence (Excitation: ~485 nm, Emission: ~520 nm) every 1 to 5 minutes for 60-90 minutes.[20]

-

Calculation: Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank. Plot the net AUC of the Trolox standards against their concentrations to create a standard curve. Determine the ORAC value of the samples, expressed as TEAC, from this curve.

Conclusion and Future Directions

This compound is more than just a chemical compound; it is the functional heart of a class of vital antioxidants that protect biological systems from oxidative damage. Its simple yet elegant structure, centered on a reactive hydroxyl group, provides a powerful lesson in structure-activity relationships. The standardized assays discussed herein—DPPH, ABTS, and ORAC—provide researchers and drug developers with robust, self-validating systems to quantify this activity, each offering distinct advantages in terms of solvent compatibility and radical source. Understanding these core physicochemical properties and analytical methodologies is fundamental for anyone working to harness the therapeutic potential of chroman-based antioxidants in mitigating oxidative stress-related pathologies.

References

- Vitamin E - Wikipedia.

- DPPH Assay for Measuring Antioxidant Activity in Beverages - Benchchem.

- ABTS Assay for Determining Antioxidant Capacity - Benchchem.

- ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io.

- Vitamin E: Structure, Properties and Functions - Books.

- Trolox - Grokipedia.

- Vitamin E: Structure, Properties and Functions: Chemistry and Nutritional Benefits - ResearchG

- Oxygen-radical absorbance capacity assay for antioxidants - PubMed - NIH.

- A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - MDPI.

- Trolox | C14H18O4 | CID 40634 - PubChem - NIH.

- OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Cell Biolabs, Inc.

- DPPH Antioxidant Assay Kit D678 manual | DOJINDO.

- Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Kamiya Biomedical Company.

- DPPH Antioxidant Assay, C

- Vitamin E Vitamers: Structure & Stereoisomers | PDF - Scribd.

- ABTS Antioxidant Capacity Assay - G-Biosciences.

- ABTS Antioxidant Capacity Assay Kit Manual - Cosmo Bio USA.

- Antioxidant potential using ORAC assay - BMG Labtech.

- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.

- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.

- 2,2,5,7,8-PENTAMETHYL-6-CHROMANOL CAS - ChemicalBook.

- 2,2,5,7,8-Pentamethyl-6-chromanol | C14H20O2 | CID 99479 - PubChem.

- 2,2,5,7,8-Pentamethyl-6-chromanol 97 950-99-2 - Sigma-Aldrich.

- Trolox | Vitamin chemical | CAS 53188-07-1 | Selleck.

- The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PubMed Central.

- Vitamin E - Health Professional Fact Sheet.

- DPPH Radical Scavenging Assay - MDPI.

- Trolox | CAS 53188-07-1 | Antioxidant vitamin E deriv

- Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implic

- Trolox - Wikipedia.

- Antioxidant activity of 5-alkoxymethyl-6-chromanols - PubMed.

- 5614-78-8 | this compound - ChemScene.

- 3,4-Dihydro-2H-1-benzopyran-6-ol - PubChem.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Vitamin E - Wikipedia [en.wikipedia.org]

- 4. 3,4-Dihydro-2H-1-benzopyran-6-ol | C9H10O2 | CID 15122338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant activity of 5-alkoxymethyl-6-chromanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. grokipedia.com [grokipedia.com]

- 10. 2,2,5,7,8-PENTAMETHYL-6-CHROMANOL CAS#: 950-99-2 [amp.chemicalbook.com]

- 11. Trolox - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 17. cosmobiousa.com [cosmobiousa.com]

- 18. mdpi.com [mdpi.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. cellbiolabs.com [cellbiolabs.com]

An In-Depth Technical Guide to the Synthesis of 2,2,5,7,8-pentamethylchroman-6-ol

Introduction

2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH), a methylated chromanol, is a significant compound in the fields of organic chemistry and drug development. It is structurally related to the antioxidant moiety of vitamin E (α-tocopherol) and is recognized for its antioxidant properties and its role as a key intermediate in the synthesis of various biologically active molecules.[1] This guide provides a comprehensive overview of the primary synthetic protocols for PMC-OH, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these syntheses, offer detailed experimental procedures, and present comparative data to inform laboratory practice.

Core Synthetic Strategies: Building the Chroman Ring

The synthesis of 2,2,5,7,8-pentamethylthis compound fundamentally involves the construction of the chroman ring system onto a substituted aromatic precursor. The most prevalent and effective methods achieve this through the reaction of a trimethylhydroquinone or a trimethylphenol derivative with a suitable C4 or C5 building block, typically an isoprenoid alcohol or diene, under acidic conditions. This guide will focus on two principal and field-proven synthetic routes.

Protocol 1: Synthesis from 2,3,6-Trimethylhydroquinone and 3-Methyl-2-buten-1-ol

This method represents a robust and widely cited approach for the synthesis of 2,2,5,7,8-pentamethylthis compound. The reaction proceeds via a Lewis acid-catalyzed Friedel-Crafts alkylation followed by an intramolecular cyclization to form the chroman ring.

Mechanistic Rationale

The choice of anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst is critical. AlCl₃ coordinates with the hydroxyl group of 3-methyl-2-buten-1-ol, facilitating its departure and the formation of a resonance-stabilized allylic carbocation. This electrophilic carbocation then attacks the electron-rich aromatic ring of 2,3,6-trimethylhydroquinone. The subsequent intramolecular cyclization, involving one of the hydroxyl groups of the hydroquinone and the newly introduced alkyl chain, forms the heterocyclic chroman ring. The reaction is typically conducted at a low temperature initially to control the exothermic nature of the Lewis acid coordination and the alkylation reaction, and then allowed to proceed at room temperature to ensure completion.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of PMC-OH from 2,3,6-trimethylhydroquinone.

Detailed Step-by-Step Protocol[2]

-

Reaction Setup: In a suitable reaction vessel, suspend 248 g (1.86 mol) of anhydrous aluminum chloride in 850 ml of dry dichloromethane. Cool the suspension to 5°C using an ice bath.

-

Addition of Hydroquinone: To the cooled suspension, add 257 g (1.69 mol) of 2,3,6-trimethylhydroquinone. Stir the mixture for 30 minutes at 5°C.

-

Addition of Alcohol: Add 160 g (1.86 mol) of 3-methyl-2-buten-1-ol dropwise to the reaction mixture, maintaining the temperature between 5°C and 10°C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Quenching and Extraction: Pour the reaction mixture into a beaker containing ice-water. Filter off any precipitate that forms. The filtrate should be transferred to a separatory funnel and extracted with dichloromethane.

-

Washing and Drying: Wash the combined organic phases with water until neutral. Dry the organic phase over anhydrous magnesium sulfate.

-

Solvent Removal: Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the residue by distillation at 140°C and 0.4 mbar. The main fraction can be further purified by recrystallization from heptane to yield the final product.

Quantitative Data

| Parameter | Value |

| Yield | 153.3 g |

| Melting Point | 85-88°C |

Protocol 2: Synthesis from 2,3,5-Trimethylphenol and Isoprene

This alternative route utilizes a different starting material, 2,3,5-trimethylphenol, and a different C5 unit, isoprene. The reaction is catalyzed by fused zinc chloride in acetic acid, presenting a different set of reaction conditions and work-up procedures.

Mechanistic Rationale

In this protocol, zinc chloride (ZnCl₂) in acetic acid acts as a milder Lewis acid catalyst compared to AlCl₃. The acidic medium protonates isoprene, leading to the formation of a tertiary carbocation. This electrophile then undergoes a Friedel-Crafts alkylation with the electron-rich 2,3,5-trimethylphenol. The subsequent cyclization is facilitated by heating (refluxing), which provides the necessary activation energy for the intramolecular reaction between the phenolic hydroxyl group and the double bond of the newly attached isoprenyl side chain, forming the chroman ring.

Reaction Pathway Diagram

Caption: Reaction pathway for PMC-OH synthesis from 2,3,5-trimethylphenol.

Detailed Step-by-Step Protocol[3]

-

Reaction Setup: In a reaction flask, combine 50.03 g (0.367 moles) of 2,3,5-trimethylphenol, 25.09 g (0.368 moles) of isoprene, 5.94 g (0.044 moles) of fused zinc chloride, and 47 ml of anhydrous acetic acid.

-

Initial Reaction: Stir the cloudy, red-colored mixture for 14 hours at room temperature.

-

Heating: Gradually heat the mixture. It should become clear upon heating.

-

Reflux: Bring the reaction mixture to a reflux and maintain for 8 hours. The mixture will turn black.

-

Cooling and Quenching: Cool the reaction to room temperature and pour it into 250 ml of water, which will cause a black oil to separate.

-

Extraction: Extract the aqueous layer with pentane (3 x 200 ml).

-

Washing: Wash the combined organic phases with Claisen's alkali (2 x 150 ml), followed by water (3 x 250 ml), and finally brine (2 x 200 ml).

-

Drying and Solvent Removal: Dry the organic phase over anhydrous calcium chloride and evaporate the solvent under reduced pressure to obtain a brown oil.

-

Purification: Distill the crude product at 0.48 mBar to afford the product as a pale yellow liquid.

Quantitative and Characterization Data[3]

| Parameter | Value |

| Yield | 36.90 g (49%) |

| Boiling Point | 82-96°C at 0.48 mBar |

| Purity (GC) | >95% |

| ¹H NMR (CDCl₃, 400 MHz) | δ=1.30 (6H, s, 2×CH₃), 1.78 (2H, t, J=7 Hz, CH₂), 2.07 (3H, s, CH₃), 2.15 (3H, s, CH₃), 2.19 (3H, s, CH₃), 2.59 (2H, t, J=7 Hz, CH₂) |

| ¹³C NMR (CDCl₃, 400 MHz) | δ=11.42 (CH₃), 18.91 (CH₃), 19.84 (CH₃), 20.49 (CH₂), 26.97 (2×CH₃), 32.79 (CH₃), 73.10 (C(CH₃)₂), 116.67 (Ar-C), 122.03 (Ar-C), 122.29 (Ar-C), 133.44 (Ar-C), 134.70 (Ar-C), 151.72 (Ar-C) |

| MS (GC/MS) | m/z = 204 (100), 189 (14), 149 (91) |

Synthesis of Key Starting Material: 2,3,5-Trimethylhydroquinone

A reliable supply of high-purity starting materials is paramount. 2,3,5-trimethylhydroquinone is a crucial precursor for the synthesis of PMC-OH as well as for Vitamin E.[2] It is typically synthesized from 2,3,6-trimethylphenol or 1,2,4-trimethylbenzene. A common laboratory and industrial method involves a two-step process from the corresponding trimethylphenol: oxidation to the benzoquinone followed by reduction.[3]

Synthetic Pathway Overview

-

Oxidation: 2,3,6-trimethylphenol is oxidized to 2,3,5-trimethyl-1,4-benzoquinone. This can be achieved using various oxidizing agents, including hydrogen peroxide in the presence of a catalyst.[4]

-

Reduction: The resulting 2,3,5-trimethyl-1,4-benzoquinone is then reduced to 2,3,5-trimethylhydroquinone, often through catalytic hydrogenation.[3]

Conclusion and Best Practices

The synthesis of 2,2,5,7,8-pentamethylthis compound can be reliably achieved through several well-established protocols. The choice between the two primary methods detailed in this guide will depend on the availability of starting materials, desired scale, and laboratory equipment. The AlCl₃-catalyzed reaction of 2,3,6-trimethylhydroquinone with 3-methyl-2-buten-1-ol generally offers a high yield and a straightforward purification process. The ZnCl₂-catalyzed reaction of 2,3,5-trimethylphenol with isoprene provides a viable alternative with different handling and work-up considerations.

For all protocols, the use of anhydrous solvents and reagents is crucial, particularly when working with Lewis acids like AlCl₃ and ZnCl₂. Careful temperature control during exothermic steps is essential for both safety and maximizing yield. Finally, proper characterization of the final product using techniques such as NMR and mass spectrometry is a mandatory step to confirm its identity and purity.

References

- PrepChem. (n.d.). Synthesis of 2,2,5,7,8-pentamethylthis compound.

- Aidic. (2020). Clean Production of 2,3,5-Trimethylhydroquinone using Peroxidase-Based Catalyst. The Italian Association of Chemical Engineering. URL: [Link]

Sources

An In-Depth Technical Guide to the Natural Sources and Isolation of 6-Hydroxy-Chromanols

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the natural origins and isolation methodologies for 6-hydroxy-chromanols. This class of compounds, which includes the vital vitamin E family (tocopherols and tocotrienols), exhibits significant antioxidant properties and holds immense potential for therapeutic applications. This document delves into the primary natural reservoirs of these molecules and presents detailed, field-proven protocols for their extraction and purification, emphasizing the scientific rationale behind the experimental choices.

Introduction: The Significance of 6-Hydroxy-Chromanols

6-Hydroxy-chromanols are a class of bicyclic heterocyclic compounds characterized by a 6-hydroxy-chromanol core. Their unique chemical structure, particularly the hydroxyl group on the chromanol ring, endows them with potent antioxidant capabilities, allowing them to effectively quench reactive oxygen species (ROS) and inhibit lipid peroxidation.[1] The most prominent members of this family are the tocopherols and tocotrienols, collectively known as vitamin E. These lipophilic molecules are essential for human health, playing crucial roles in cellular signaling, immune function, and protecting against oxidative stress-related diseases.[1]

The growing interest in natural-source-derived active pharmaceutical ingredients has propelled research into the diverse natural origins of 6-hydroxy-chromanols and the development of efficient, scalable, and green isolation techniques. This guide aims to provide a detailed technical roadmap for scientists working in this exciting field.

Natural Sources of 6-Hydroxy-Chromanols

The biosynthesis of the chromanol ring system is predominantly carried out by photosynthetic organisms.[1][2] Consequently, the primary natural sources of 6-hydroxy-chromanols are plants, algae, and cyanobacteria.[1][2] Fungi and certain marine organisms are also known to produce these valuable compounds.[1][2]

Plant-Based Sources

Plants are the most abundant and widely utilized source of 6-hydroxy-chromanols, particularly tocopherols and tocotrienols. These compounds are typically concentrated in the non-photosynthetic parts of higher plants, such as seeds and fruits.[3]

-

Vegetable Oils: This is the most significant commercial source of vitamin E.[3]

-

Palm Oil: A particularly rich source of tocotrienols, especially gamma- and alpha-tocotrienol.[4] Palm fatty acid distillate (PFAD), a byproduct of palm oil refining, is a valuable starting material for concentrating tocotrienols.[4]

-

Rice Bran Oil: Contains substantial amounts of tocotrienols.[5]

-

Soybean Oil: A primary source of tocopherols, with gamma-tocopherol being the most abundant.[6][7] Soybean oil deodorizer distillate (SODD), a byproduct of refining, is a concentrated source of tocopherols.[6][7]

-

Wheat Germ Oil: Recognized as one of the richest natural sources of alpha-tocopherol.[1][3]

-

Other Oils: Rapeseed, linseed, sunflower, and corn oils also contain significant levels of various tocopherols.[1][5]

-

-

Nuts and Seeds: Many nuts and seeds are excellent dietary sources of vitamin E. Examples include almonds, sunflower seeds, and hazelnuts.[7]

-

Grains: Whole grains like wheat, barley, and rye contain tocotrienols.[5]

-

Other Plant Sources:

Marine Sources

Marine organisms, particularly algae, represent a diverse and promising source of unique 6-hydroxy-chromanols.

-

Brown Algae (Phaeophyceae): Species of the genus Sargassum are known to produce a class of chromanols called sargachromenols, which exhibit interesting biological activities.[2]

Fungal Sources

Certain fungi have been identified as producers of 6-hydroxy-chromanols, although they are a less common source compared to plants.[1] For instance, some species of Aspergillus and Penicillium have been reported to synthesize chromanol derivatives.[9][10]

Isolation and Purification Methodologies

The isolation of 6-hydroxy-chromanols from their natural matrices is a multi-step process that typically involves extraction, purification, and quantification. The choice of methodology depends on the source material, the target compound(s), and the desired scale and purity of the final product.

Supercritical Fluid Extraction (SFE) with CO₂: A Green Approach

Supercritical fluid extraction, particularly with carbon dioxide (SFE-CO₂), has emerged as a superior alternative to conventional solvent extraction.[1][11] This technique is environmentally friendly, non-toxic, and allows for selective extraction by tuning the temperature and pressure.

Principle of Operation: Carbon dioxide above its critical point (31.1 °C and 73.8 bar) exhibits properties of both a liquid and a gas. This supercritical fluid has high diffusivity and low viscosity, enabling efficient penetration into the plant matrix and dissolution of lipophilic compounds like 6-hydroxy-chromanols. The solvating power of supercritical CO₂ can be precisely controlled by altering the pressure and temperature, allowing for the selective extraction of target molecules.

This protocol details the extraction of vitamin E (primarily α-tocopherol) from wheat germ using SFE-CO₂.

1. Material Pre-treatment:

- Grind wheat germ to a particle size of approximately 30 mesh.

- Adjust the moisture content of the ground wheat germ to around 5.1%. This is a critical step as optimal moisture content facilitates the diffusion of supercritical CO₂ into the plant matrix.

2. SFE System Setup:

- Load the pre-treated wheat germ into the extraction vessel of the SFE apparatus.

- Set the extraction parameters:

- Pressure: 4000-5000 psi

- Temperature: 40-45 °C

- CO₂ Flow Rate: 2.0 mL/min

- Extraction Time: 90 minutes

3. Extraction and Collection:

- Pump liquid CO₂ into the system, where it is heated and pressurized to supercritical conditions.

- The supercritical CO₂ flows through the extraction vessel, dissolving the vitamin E.

- The solute-laden supercritical fluid then passes through a pressure reduction valve into a collection vessel.

- As the pressure drops, the CO₂ returns to its gaseous state, losing its solvating power and precipitating the extracted vitamin E in the collection vessel.

- The gaseous CO₂ can be recycled.

4. Quantification:

- Dissolve the collected extract in a suitable solvent (e.g., hexane).

- Analyze the concentration of vitamin E isomers using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.

Causality Behind Experimental Choices:

-

Particle Size: A smaller particle size increases the surface area available for extraction, leading to higher efficiency.

-

Moisture Content: Optimal moisture content is crucial. Too low, and the material may be too dense for efficient penetration; too high, and water can interfere with the extraction of lipophilic compounds.

-

Pressure and Temperature: These parameters are optimized to maximize the solubility of vitamin E in supercritical CO₂ while minimizing the co-extraction of undesirable compounds. Higher pressures generally increase the density and solvating power of the fluid.

Diagram of the Supercritical Fluid Extraction Workflow:

Caption: Workflow for Vitamin E extraction using SFE-CO₂.

Saponification-Based Isolation

Saponification is a classical chemical method used to concentrate 6-hydroxy-chromanols from fatty matrices like vegetable oil deodorizer distillates.[7][12][13] This process involves the hydrolysis of triglycerides and free fatty acids into glycerol and fatty acid salts (soaps), which are water-soluble. The unsaponifiable matter, which includes tocopherols, tocotrienols, and sterols, remains in the organic phase and can be easily separated.

Principle of Operation: The ester linkages in triglycerides and the carboxylic acid groups of free fatty acids react with a strong base (e.g., potassium hydroxide or sodium hydroxide) in an alcoholic solution to form water-soluble soaps. The lipophilic 6-hydroxy-chromanols, being non-saponifiable, are then extracted with an organic solvent.

This protocol describes a two-step method involving modified soxhlet extraction followed by cold saponification for high-purity isolation.

Step 1: Modified Soxhlet Extraction (Fractionation)

-

Set up a modified Soxhlet extraction system.

-

Extract the SODD with hexane for approximately 12 hours. This separates the SODD into a non-polar fraction (containing triglycerides) and a polar fraction (enriched in tocopherols, free fatty acids, and mono- and di-glycerides).

-

The polar fraction is used for the subsequent saponification step.

Step 2: Cold Saponification

-

To 2 grams of the polar fraction, add 10 mL of ethanolic potassium hydroxide (KOH) solution and 0.1 g of ascorbic acid (as an antioxidant to prevent tocopherol degradation).

-

Stir the mixture at 40°C for 2 hours. This "cold" saponification minimizes the thermal degradation of tocopherols compared to traditional high-temperature methods.

-

After the reaction, transfer the mixture to a separatory funnel.

-

Add distilled water and an organic solvent (e.g., hexane or diethyl ether).

-

Shake vigorously and allow the layers to separate. The upper organic layer contains the unsaponifiable matter (including tocopherols), while the lower aqueous layer contains the soaps.

-

Collect the organic layer and wash it several times with water to remove any residual soap.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a tocopherol-rich concentrate.

Causality Behind Experimental Choices:

-

Modified Soxhlet Extraction: This initial fractionation step removes a significant portion of the neutral lipids (triglycerides), thereby enriching the starting material for saponification and improving the efficiency of the process.

-

Cold Saponification: The use of a lower temperature (40°C) is a critical choice to preserve the integrity of the heat-sensitive tocopherols, leading to higher recovery of the active compounds.[12]

-

Ascorbic Acid: The addition of an antioxidant is essential to prevent the oxidation of the hydroxyl group on the chromanol ring during the saponification process, which is carried out in an alkaline environment that can promote oxidation.

Diagram of the Saponification-Based Isolation Workflow:

Caption: Workflow for tocopherol isolation via saponification.

Chromatographic Purification

Chromatography is an indispensable tool for the high-resolution separation and purification of individual 6-hydroxy-chromanol isomers.[14] Both normal-phase and reverse-phase high-performance liquid chromatography (HPLC) are widely used.

Principle of Operation: Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

-

Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol). In this mode, separation is based on the polarity of the chromanol ring, with less polar isomers eluting first.[14]

-

Reverse-Phase HPLC: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol/acetonitrile). Separation is primarily based on the hydrophobicity of the side chain, with tocotrienols (having unsaturated side chains) generally eluting before their corresponding tocopherols.[14]

This protocol is suitable for isolating high-purity δ-tocotrienol from a concentrated extract obtained from sources like palm oil or annatto.

1. Sample Preparation:

- Dissolve the tocotrienol-rich concentrate in the mobile phase.

- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

- Column: Reverse-phase C18 semi-preparative column.

- Mobile Phase: Isocratic elution with 100% HPLC-grade acetonitrile.

- Flow Rate: Appropriate for the semi-preparative column dimensions (e.g., 5-20 mL/min).

- Detection: UV-DAD detector set at a wavelength suitable for tocotrienols (e.g., 295 nm).

- Injection Volume: Scaled up from analytical methods, depending on the column capacity and sample concentration.

3. Fraction Collection:

- Monitor the chromatogram in real-time.

- Collect the fraction corresponding to the elution time of δ-tocotrienol.

- Multiple injections may be required to process the entire sample batch.

4. Post-Purification:

- Combine the collected fractions.

- Evaporate the acetonitrile under reduced pressure to obtain the purified δ-tocotrienol.

- Assess the purity of the isolated compound using analytical HPLC, GC-MS, and NMR. Purity above 98% can be achieved with this method.[5]

Causality Behind Experimental Choices:

-

Reverse-Phase C18 Column: This stationary phase provides excellent separation of the different tocotrienol and tocopherol isomers based on their hydrophobicity.

-

Acetonitrile as Mobile Phase: Acetonitrile is a common solvent in reverse-phase HPLC that provides good resolution for lipophilic compounds like tocotrienols. An isocratic elution (constant mobile phase composition) simplifies the method and is suitable when the target compound is well-resolved from other components.

-

UV-DAD Detection: A Diode Array Detector allows for the monitoring of absorbance at multiple wavelengths, which is useful for identifying and confirming the purity of the collected fractions by examining their UV spectra.

Diagram of the HPLC Purification Workflow:

Caption: Workflow for the semi-preparative HPLC purification of δ-tocotrienol.

Quantitative Data Summary

The efficiency of different isolation methods can be compared based on the yield and purity of the final product. The following tables summarize representative data from the literature.

Table 1: Comparison of Extraction Methods for Vitamin E from Plant Sources

| Natural Source | Method | Key Parameters | Yield/Concentration | Reference |

| Wheat Germ | SFE-CO₂ | 4000-5000 psi, 40-45°C | Higher yield than solvent extraction | [1][2][11] |

| Soybean Oil Deodorizer Distillate (SODD) | Modified Soxhlet & Cold Saponification | Hexane extraction, 40°C saponification | Final product: 38.08% tocopherols | [7][12] |

| Palm Fatty Acid Distillate (PFAD) | Hydrolysis, Neutralization, Adsorption Chromatography | Enzymatic hydrolysis, silica chromatography | Final concentration: 15.2% Vitamin E | [15][16] |

| Annatto Seeds | SFE-CO₂ | 250 bar, 60°C | 307.8 mg δ-tocotrienol/g extract | [10] |

| Maqui Berries | SFE-CO₂ | 274 bar, 60°C | 735 mg α-tocopherol/kg oil | [8][17] |

Table 2: Purity and Recovery Data for Selected Isolation Protocols

| Target Compound | Source | Method | Purity | Recovery | Reference |

| Tocopherols & Phytosterols | SODD | Modified Soxhlet & Cold Saponification | 38.08% Tocopherols, 55.51% Phytosterols | 94% | [7][12] |

| δ-Tocotrienol | Palm Oil / Annatto | Semi-preparative HPLC | >98% | Not specified | [5] |

| Vitamin E | PFAD | Hydrolysis, Neutralization, Adsorption Chromatography | 15.2% | >90% | [15][16] |

Conclusion

The natural world, particularly the plant kingdom, offers a rich and diverse repository of 6-hydroxy-chromanols. The selection of an appropriate isolation and purification strategy is paramount for obtaining these valuable compounds in high yield and purity for research and development. Modern techniques like supercritical fluid extraction provide an environmentally benign and highly efficient method for initial extraction. For complex matrices rich in fatty acids, saponification remains a robust, albeit chemically intensive, method for initial concentration. Finally, chromatographic techniques, especially preparative HPLC, are indispensable for the isolation of individual isomers with the high degree of purity required for pharmaceutical and nutraceutical applications. This guide provides a foundational framework and detailed protocols to aid scientists in the successful isolation of 6-hydroxy-chromanols from their natural sources.

References

- Ge, Y., et al. (2002). Extraction of Natural Vitamin E from Wheat Germ by Supercritical Carbon Dioxide. Journal of Agricultural and Food Chemistry, 50(4), 685-689.

- Birringer, M., et al. (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. RSC Advances, 8(9), 4803-4841.

- Frank, J. (2022). Vitamin E synthesis and response in plants. Frontiers in Plant Science.

- Ge, Y., et al. (2002). Extraction of natural vitamin E from wheat germ by supercritical carbon dioxide. PubMed.

- Liu, Y., et al. (2019). Extraction of Tocopherol from Soybean Oil Deodorizer Distillate by Deep Eutectic Solvents. Journal of Oleo Science, 68(10), 951-958.

- Study on the Methods of Extracting Vitamin E from the Wheat Germ. (2011). i-rep.emu.edu.tr.

- Liu, Y., et al. (2019). Extraction of Tocopherol from Soybean Oil Deodorizer Distillate by Deep Eutectic Solvents. PubMed.

- Kasim, N. S., et al. (2010). A Simple Two-Step Method for Simultaneous Isolation of Tocopherols and Free Phytosterols from Soybean Oil Deodorizer Distillate with High Purity and Recovery. ResearchGate.

- Bar-Magen, M., et al. (2018). Semi-preparative HPLC purification of δ-tocotrienol (δ-T3) from Elaeis guineensis Jacq. and Bixa orellana L. and evaluation of its in vitro anticancer activity in human A375 melanoma cells. Natural Product Research, 32(10), 1130-1135.

- Posada, D., et al. (2008). Separating Tocotrienols from Palm Oil by Molecular Distillation. R Discovery.

- Kasim, N. S., et al. (2010). A Simple Two-Step Method for Simultaneous Isolation of Tocopherols and Free Phytosterols from Soybean Oil Deodorizer Distillate with High Purity and Recovery. Taylor & Francis Online.

- Wan, J., et al. (2008). Design of High‐Productivity Mixed Tocopherol Purification from Deodorized Distillates by Tandem Reverse Phase Chromatography. ResearchGate.

- Yang, Y., et al. (2019). A convenient ultrasound-assisted saponification for the simultaneous determination of vitamin E isomers in vegetable oil by HPLC with fluorescence detection. PubMed.

- Chlebek, E., & Młynarz, P. (2006). Microbial transformations of flavanone and 6-hydroxyflavanone by Aspergillus niger strains. ScienceDirect.

- de Medeiros, P. M., et al. (2021). Optimization of Supercritical-CO2 Process for Extraction of Tocopherol-Rich Oil from Canola Seeds. ResearchGate.

- Chu, B.S., et al. (2003). Separation of tocopherols and tocotrienols from palm fatty acid distillate using hydrolysis-neutralization-adsorption chromatography method. UPM Institutional Repository.

- Chu, B. S., et al. (2003). Separation of tocopherols and tocotrienols from palm fatty acid distillate using hydrolysis-neutralization-adsorption chromatography method. Abertay University Research Portal.

- Robert, P., et al. (2024). Optimization of Oil and Tocopherol Extraction from Maqui (Aristotelia chilensis (Mol.) Stuntz) by Supercritical CO2 Procedure. PubMed.

- McMurray, C. H., & Blanchflower, W. J. (1979). Simplified saponification procedure for the routine determination of total vitamin E in dairy products, foods and tissues by high-performance liquid chromatography. RSC Publishing.

- N.A. (1982). Isolation and purification of tocopherols and sterols from distillates of soy oil deodorization. agris.fao.org.

- Kumar, P., et al. (2022). Separation of tocol (tocopherol & tocotrienol) and phytosterols from palm fatty acid distillate by saponification and purification by low temperature solvent crystallization. SpringerLink.

- Kamal-Eldin, A. (2006). Chromatographic analysis of a-tocopherol and related compounds in various matrices. CEU Institutional Repository.

- N.A. (2020). Recovery of Vitamin E from Edible Oil – A Review. IJERT.

- Psomiadou, E., & Tsimidou, M. (1998). Solid phase extraction of squalene and tocopherols in olive oil. ResearchGate.

- Yang, Y., et al. (2019). A convenient ultrasound-assisted saponification for the simultaneous determination of vitamin E isomers in vegetable oil by HPLC with fluorescence detection. ResearchGate.

- Posada, D., et al. (2008). Separating Tocotrienols from Palm Oil by Molecular Distillation. ResearchGate.

- Tan, B., & Brzuskiewicz, L. (1989). Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography. Analytical Biochemistry, 180(2), 368-373.

- Robert, P., et al. (2024). Optimization of Oil and Tocopherol Extraction from Maqui (Aristotelia chilensis (Mol.) Stuntz) by Supercritical CO2 Procedure. MDPI.

- N.A. (2021). Optimized Supercritical CO2 Extraction Enhances the Recovery of Valuable Lipophilic Antioxidants and Other Constituents from Dua. Semantic Scholar.

- Ryynänen, M., et al. (2004). Analysis of Tocopherols and Tocotrienols by HPLC. American Oil Chemists' Society.

- N.A. (2024). Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. MDPI.

- Giuffrida, F., et al. (2007). Separation and determination of tocopherols in vegetable oils by solid phase extraction on porous polymers SPE cartridges and capillary gas chromatography analysis. ResearchGate.

- N.A. (2021). Vitamin E Extraction from Magnesium Salts of Palm Fatty Acid Distillates. ITB Journal.

- N.A. (n.d.). Application Compendium Solutions for Preparative HPLC. Agilent.

- Tsochatzis, E. D., & Blahov, P. (2014). Validated RP-HPLC Method for Simultaneous Determination of Tocopherols and Tocotrienols in Whole Grain Barley Using Matrix Solid-Phase Dispersion. ResearchGate.

- N.A. (2020). A validated reverse-phase high performance liquid chromatography (RP-HPLC) method for the quantification of gamma-tocotrienol in tocotrienol rich fractions of crude palm oil. Monash University.

- N.A. (2015). Analysis of Tocotrienols in Different Sample Matrixes by HPLC. Springer.

- N.A. (2021). Global Chemical Characterization of Sargassum spp. Seaweeds from Different Locations on Caribbean Islands: A Screening of Organic Compounds and Heavy Metals Contents. MDPI.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Extraction of natural vitamin E from wheat germ by supercritical carbon dioxide. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Semi-preparative HPLC purification of δ-tocotrienol (δ-T3) from Elaeis guineensis Jacq. and Bixa orellana L. and evaluation of its in vitro anticancer activity in human A375 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of Oil and Tocopherol Extraction from Maqui (Aristotelia chilensis (Mol.) Stuntz) by Supercritical CO2 Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Extraction of natural vitamin E from wheat germ by supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Separation of tocol (tocopherol & tocotrienol) and phytosterols from palm fatty acid distillate by saponification and purification by low temperature solvent crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Separation of tocopherols and tocotrienols from palm fatty acid distillate using hydrolysis-neutralization-adsorption chromatography method - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 16. rke.abertay.ac.uk [rke.abertay.ac.uk]

- 17. mdpi.com [mdpi.com]

The Diverse World of Natural Chromanols and Chromenols: A Technical Guide for Researchers

Introduction

Natural chromanols and chromenols represent a vast and structurally diverse class of bicyclic heterocyclic compounds.[1][2][3][4] At their core, chromanols are based on a 2-methyl-3,4-dihydro-2H-chromen-6-ol structure, while chromenols are derived from a 2-methyl-2H-chromen-6-ol scaffold.[1][2][5] This fundamental difference, the saturation of the pyran ring in chromanols, is the starting point for a remarkable array of natural products with significant biological activities.[6] Found in a wide range of organisms, from photosynthetic plants and algae to fungi and marine invertebrates, these compounds have garnered substantial interest in the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2][7] This guide provides an in-depth exploration of the structural diversity, biosynthesis, and analysis of natural chromanols and chromenols, offering a technical resource for researchers, scientists, and professionals in drug development.

Part 1: The Structural Landscape of Chromanols and Chromenols

The remarkable diversity of this class of compounds arises from variations in the substitution patterns on both the chromane/chromene ring and the appended side chain.[5][7]

Core Structures and Classification

The fundamental distinction lies between the chromanol and chromenol core structures.

-

Chromanols : Characterized by a saturated dihydropyran ring fused to a benzene ring. The most prominent examples are the tocopherols and tocotrienols , collectively known as vitamin E.[1][2][8][9]

-

Chromenols : Feature an unsaturated 2H-pyran ring. This unsaturation imparts different conformational and electronic properties compared to chromanols.[1][2]

The classification is further refined by the methylation pattern on the chromanol or chromenol ring, leading to α-, β-, γ-, and δ-forms.[1][2][9] Additionally, the nature of the side chain at the C2 position is a major determinant of structural variety.[5][7]

Tocopherols and Tocotrienols: The Vitamin E Family

The most well-known chromanols are the tocopherols and tocotrienols.[8][9] Their primary structural difference lies in the saturation of the C16 isoprenoid side chain.[6][8][9]

-

Tocopherols possess a saturated phytyl tail.[8]

-

Tocotrienols have an unsaturated farnesyl tail with three double bonds.[6][8][9]

This seemingly minor difference has significant implications for their biological activity, with tocotrienols exhibiting greater mobility within cell membranes.[6]

Other Notable Derivatives

Beyond the vitamin E family, nature provides a plethora of other chromanol and chromenol derivatives. For instance, plastochromanol-8 is a γ-tocochromanol with a longer, eight-isoprenoid unit side chain.[7] Sargachromenols , isolated from brown algae, represent a class of chromenols with diverse side-chain modifications.[2]

Part 2: Biosynthesis - Nature's Synthetic Strategy

The biosynthesis of chromanols and chromenols is primarily carried out by photosynthetic organisms.[5][7] The core chromanol ring is formed through the cyclization of substituted 1,4-benzoquinones.[1][2]

The biosynthetic pathway for tocochromanols, the precursors to vitamin E, is well-established and involves the condensation of homogentisic acid (HGA) with a prenyl diphosphate (phytyl diphosphate for tocopherols and geranylgeranyl diphosphate for tocotrienols).[8] Subsequent cyclization and methylation steps, catalyzed by enzymes like tocopherol cyclase, lead to the various forms of tocopherols and tocotrienols.[7][9] The methylation pattern is determined by the sequence of cyclization and methylation reactions.[7]

Part 3: Biological Activities and Therapeutic Potential

Natural chromanols and chromenols exhibit a wide spectrum of biological activities, making them attractive lead structures for drug discovery.[1][3][10][11] Their functions are often linked to their antioxidant properties, but they also modulate various signaling pathways.[7][12]

Key biological activities include:

-

Anti-inflammatory effects : Many chromanols and chromenols can interfere with inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][13]

-

Anticancer properties : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis (programmed cell death).[1][3][10]

-

Neuroprotective effects : Tocotrienols, in particular, have shown promise in protecting neurons from degeneration.[8]

-

Antimicrobial and antiprotozoal activities : Some chromane and chromene derivatives have been found to be effective against various microbes and protozoa.[10][14]

The diverse biological activities are often dependent on the specific structure of the compound, including the methylation pattern and the nature of the side chain.[1][2]

Part 4: Experimental Protocols for Researchers

This section provides a guide to the key experimental methodologies for the isolation, purification, and structural elucidation of natural chromanols and chromenols, as well as for the evaluation of their biological activities.

Isolation and Purification

The extraction and purification of these compounds from natural sources is a critical first step in their study.

4.1.1. Extraction from Plant Material (e.g., Tocopherols from Plant Oil)

-

Sample Preparation : The plant material (e.g., seeds, leaves) is dried and ground to a fine powder.

-

Solvent Extraction : The powdered material is extracted with a suitable organic solvent. Hexane is commonly used for the extraction of tocopherols from oils.[3] The choice of solvent depends on the polarity of the target compounds.[3][15]

-

Saponification (Optional) : For samples where chromanols may be esterified, a saponification step using ethanolic potassium hydroxide can be employed to hydrolyze the esters and release the free chromanols.[16]

-

Liquid-Liquid Partitioning : The crude extract is then partitioned between two immiscible solvents (e.g., hexane and aqueous ethanol) to remove more polar impurities.

4.1.2. Purification by Chromatography

-

Column Chromatography : This is a primary technique for the initial purification of the crude extract.[17][18][19]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is used for the final purification and quantification of the isolated compounds.[3][20][21]

Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous determination of the structure of a novel chromanol or chromenol.[22][23][24][25]

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[22]

-

¹H NMR : Provides information about the number, environment, and connectivity of protons.

-

¹³C NMR : Reveals the number and types of carbon atoms.

-

2D NMR Experiments :

-

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the same spin system.[4]

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons to their directly attached carbons.[4][26]

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.[4][26]

-

4.2.2. Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound.[22] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula. Tandem MS (MS/MS) experiments reveal fragmentation patterns that can provide structural clues.[5][6][14][22]

Common Fragmentation Patterns:

-

Loss of the side chain : A common fragmentation pathway involves the cleavage of the side chain from the chromanol/chromenol ring.

-

Retro-Diels-Alder (RDA) reaction : In the case of chromenols, RDA fragmentation of the pyran ring can occur.[6]

4.2.3. Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

-

IR Spectroscopy : Identifies the presence of key functional groups, such as the hydroxyl (-OH) group (broad peak around 3200-3600 cm⁻¹) and aromatic C=C bonds.[9][25][27][28]

-

UV-Vis Spectroscopy : Provides information about the conjugated system within the molecule. The chromanol/chromenol ring system typically shows characteristic absorption maxima in the UV region.[9][27][28][29]

Evaluation of Biological Activity

4.3.1. Assessment of Anticancer Activity

-

MTT Assay : A colorimetric assay to assess cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) of a compound.[1][8]

-

Apoptosis Assays :

Step-by-Step Protocol for Annexin V/PI Staining:

-

Treat cancer cells with the test compound at various concentrations for a specified time.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

4.3.2. Assessment of Anti-inflammatory Activity

-

NF-κB Pathway Analysis :

-

Western Blotting : To measure the levels of key proteins in the NF-κB pathway, such as p65 and IκBα, in both the cytoplasm and nucleus.[11]

-

Reporter Gene Assays : To quantify the transcriptional activity of NF-κB.

-

Part 5: Data Presentation and Summary

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: Spectroscopic Data for a Hypothetical Novel Chromanol

| Spectroscopic Technique | Key Observations and Interpretations |

| HRMS | m/z [M+H]⁺ : 431.3456 (Calculated for C₂₈H₄₇O₃: 431.3474, Δ = -4.2 ppm). Suggests the molecular formula is C₂₈H₄₇O₃. |

| ¹H NMR (500 MHz, CDCl₃) | δ 6.5-7.0 : Signals corresponding to aromatic protons on the chromanol ring. δ 4.15 (t, J = 6.5 Hz, 1H) : Proton on the carbon bearing the hydroxyl group. δ 0.8-1.6 : Complex signals in the aliphatic region, corresponding to the isoprenoid side chain. |

| ¹³C NMR (125 MHz, CDCl₃) | δ 140-150 : Quaternary carbons of the aromatic ring. δ 110-125 : Protonated carbons of the aromatic ring. δ 75.8 : Carbon attached to the hydroxyl group. δ 20-40 : Carbons of the phytyl side chain. |

| IR (KBr, cm⁻¹) | 3400 (broad) : O-H stretching vibration. 2925, 2855 : C-H stretching of aliphatic groups. 1610, 1460 : C=C stretching of the aromatic ring. 1210 : C-O stretching. |

| UV-Vis (MeOH, nm) | λₘₐₓ : 295 nm. Consistent with a substituted chromanol ring system. |

Table 2: Biological Activity of a Hypothetical Chromenol Derivative

| Assay | Cell Line | IC₅₀ (µM) | Mechanism of Action |

| MTT Assay | MCF-7 (Breast Cancer) | 15.2 ± 1.8 | Cytotoxic |

| Annexin V/PI Staining | MCF-7 (Breast Cancer) | N/A | Induction of apoptosis |

| NF-κB Reporter Assay | RAW 264.7 (Macrophage) | 25.8 ± 2.5 | Inhibition of NF-κB activation |

Conclusion

The structural diversity of natural chromanols and chromenols provides a rich source of inspiration for the development of new therapeutic agents. Their varied biological activities, coupled with well-established methods for their isolation and characterization, make them a compelling area of research. This guide has provided a comprehensive overview of the key aspects of this fascinating class of natural products, from their fundamental chemistry to practical experimental protocols. It is hoped that this resource will serve as a valuable tool for scientists working to unlock the full therapeutic potential of these remarkable molecules.

References

- Wallert, M., Kluge, S., Schubert, J., Koeberle, A., Werz, O., Birringer, M., & Lorkowski, S. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Frontiers in Pharmacology, 11, 584. [Link]

- Wallert, M., Kluge, S., Schubert, J., Koeberle, A., Werz, O., Birringer, M., & Lorkowski, S. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. PubMed Central. [Link]

- Analysis of Tocopherols and Tocotrienols by HPLC. (2019). American Oil Chemists' Society. [Link]

- Birringer, M., Siems, K., Frank, J., & Lorkowski, S. (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. RSC Advances, 8(9), 4803–4841. [Link]

- Separation of tocol (tocopherol & tocotrienol) and phytosterols from palm fatty acid distillate by saponification and purification by low temperature solvent crystallization. (2022).

- Butts, C. P., & Jones, C. R. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(27), 4934-4948. [Link]

- Li, Y., Wang, Y., Zhang, T., & Li, H. (2023). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Archives of Pharmacal Research, 46(1), 1-20. [Link]

- A Simple Two-Step Method for Simultaneous Isolation of Tocopherols and Free Phytosterols from Soybean Oil Deodorizer Distillate with High Purity and Recovery. (2018).

- Shahidi, F., & de Camargo, A. C. (2022). Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. Molecules, 27(19), 6524. [Link]

- Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB P

- Christie, W. W. (n.d.). TOCOPHEROLS AND TOCOTRIENOLS. SkinIdent. [Link]

- Zingg, J. M. (2010). An Update on Vitamin E, Tocopherol and Tocotrienol—Perspectives. Journal of Clinical Biochemistry and Nutrition, 46(2), 85-95. [Link]

- Column chromatography. (n.d.). University of Arizona. [Link]

- Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway. (2023). Frontiers in Immunology. [Link]

- Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins. (2020). Anticancer Research. [Link]

- Schmidt, T. J., et al. (2012). Natural product derived antiprotozoal agents: synthesis, biological evaluation, and structure-activity relationships of novel chromene and chromane derivatives. Journal of medicinal chemistry, 55(1), 226-36. [Link]

- Tocopherols vs. Tocotrienols: What's the Difference?. (2020). A.C. Grace Company. [Link]

- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2015). Omics Online. [Link]

- Cytotoxicity and Anti-inflammatory Activity of Flavonoid Derivatives Targeting NF-kappaB. (2019).

- UV-Vis & IR Spectroscopy Theory, Instrumentation and Applic

- Birringer, M., Siems, K., Frank, J., & Lorkowski, S. (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. RSC Advances, 8(9), 4803–4841. [Link]

- ULTRAVIOLET AND VISIBLE SPECTROSCOPY. (2006). eGyanKosh. [Link]

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

- Structural elucidation based on the NMR study. (2021).

- Structural elucidation exercise, NMR, MS, natural products. (n.d.). Herbal Analysis Services. [Link]

- Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.. [Link]

- Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023). YouTube. [Link]

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Massachusetts Lowell. [Link]

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2016). PubMed Central. [Link]

- 1H and 13C NMR spectral assignments of novel chromenylchalcones. (2012). PubMed. [Link]

- High performance liquid chromatography (HPLC) Protocol. (2019). Conduct Science. [Link]

- Column chromatography. (n.d.). Columbia University. [Link]

- column chromatography & purification of organic compounds. (2021). YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. aocs.org [aocs.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. WO2015050655A1 - Methods for the separation or purification of vitamin e, tocopherols and tocotrienols from lipid mixtures - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Separation of tocol (tocopherol & tocotrienol) and phytosterols from palm fatty acid distillate by saponification and purification by low temperature solvent crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway [frontiersin.org]

- 14. whitman.edu [whitman.edu]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. web.uvic.ca [web.uvic.ca]

- 18. chromtech.com [chromtech.com]

- 19. youtube.com [youtube.com]

- 20. conductscience.com [conductscience.com]

- 21. columbia.edu [columbia.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. researchgate.net [researchgate.net]

- 24. herbalanalysis.co.uk [herbalanalysis.co.uk]

- 25. lehigh.edu [lehigh.edu]

- 26. omicsonline.org [omicsonline.org]

- 27. youtube.com [youtube.com]

- 28. uobabylon.edu.iq [uobabylon.edu.iq]

- 29. imgroupofresearchers.com [imgroupofresearchers.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Chroman-6-ol: The Bioactive Core of Vitamin E

Abstract

Vitamin E, an essential lipid-soluble nutrient, is not a single molecule but a family of eight distinct isoforms, all built upon a common foundational scaffold: Chroman-6-ol . This guide provides a detailed technical exploration of this core structure, moving from its fundamental chemical architecture to its pivotal role in defining the antioxidant mechanism, structure-activity relationships, and therapeutic potential of the entire vitamin E family. We will dissect the causality behind its free-radical scavenging capabilities, compare the functional nuances between its natural derivatives—tocopherols and tocotrienols—and provide a validated experimental protocol for its analytical quantification. This document serves as a comprehensive resource for professionals seeking to understand and leverage the unique biochemistry of the this compound core in research and development.

The Architectural Foundation: Understanding the this compound Scaffold

The biological activity of all vitamin E compounds originates from their shared chemical backbone. This core is a bicyclic heterocyclic system known as this compound, or more formally, 2-methyl-3,4-dihydro-2H-chromen-6-ol[1][2][3]. This structure consists of a chromane double ring with a hydroxyl (-OH) group attached at the 6th position, which is the epicenter of its antioxidant function[4][5]. It is this phenolic hydroxyl group that allows the molecule to donate a hydrogen atom to neutralize free radicals[4].

The vitamin E family is broadly divided into two main classes, differentiated by the nature of the hydrophobic side chain attached at the C2 position of the chromane ring:

-

Tocopherols: Possess a saturated phytyl isoprenoid side chain.

-

Tocotrienols: Feature an unsaturated farnesyl isoprenoid side chain with three double bonds[6][7].

Within each class, there are four isoforms—alpha (α), beta (β), gamma (γ), and delta (δ)—distinguished by the number and position of methyl groups on the chromanol ring[1][4]. These seemingly minor structural variations have profound implications for the molecule's biological activity, bioavailability, and metabolic fate.

Table 1: Structural Comparison of Vitamin E Isoforms

| Isoform | R1 (Position 5) | R2 (Position 7) | R3 (Position 8) | Side Chain Type |

| α-Tocopherol/Tocotrienol | CH₃ | CH₃ | CH₃ | Saturated/Unsaturated |

| β-Tocopherol/Tocotrienol | CH₃ | H | CH₃ | Saturated/Unsaturated |

| γ-Tocopherol/Tocotrienol | H | CH₃ | CH₃ | Saturated/Unsaturated |

| δ-Tocopherol/Tocotrienol | H | H | CH₃ | Saturated/Unsaturated |

The Antioxidant Engine: Mechanism of Free Radical Scavenging

The primary and most well-understood function of vitamin E is its role as a potent chain-breaking antioxidant, which is a direct consequence of the this compound core[8][9]. In biological systems, lipids within cell membranes are highly susceptible to attack by reactive oxygen species (ROS), initiating a damaging chain reaction called lipid peroxidation.

The intervention of vitamin E is a textbook example of chemical expertise in a biological system:

-

Initiation: A free radical, typically a lipid peroxyl radical (LOO•), attacks a lipid molecule (LH), stealing a hydrogen atom and starting the chain reaction.

-

Intervention by this compound: A vitamin E molecule (TOH) intercepts the peroxyl radical. The phenolic hydroxyl group on the chromanol ring donates its hydrogen atom to the radical[4]. The O-H bond in tocopherols is approximately 10% weaker than in most other phenols, making this donation energetically favorable[4].

-

Termination: The lipid peroxyl radical is neutralized into a stable lipid hydroperoxide (LOOH), and the vitamin E molecule is converted into a resonance-stabilized tocopheroxyl radical (TO•)[10][11]. This radical is relatively unreactive and does not propagate the oxidative chain, effectively breaking the cycle.

-

Regeneration: The tocopheroxyl radical can be recycled back to its active, reduced form by other antioxidants, most notably vitamin C (ascorbate), which in turn is regenerated by the glutathione system[9]. This antioxidant network demonstrates the synergistic nature of cellular defense.

Diagram 1: The Free Radical Scavenging Cycle of Vitamin E

Caption: The antioxidant mechanism of Vitamin E, initiated by the this compound core.

Structure-Activity Relationship (SAR) and Therapeutic Horizons

While all vitamers share the same fundamental antioxidant mechanism, their in-vivo efficacy and broader biological functions vary significantly. This is where an understanding of structure-activity relationships becomes critical for drug development.

3.1. The Tale of Two Tails: Tocopherols vs. Tocotrienols

For decades, research focused almost exclusively on α-tocopherol. However, emerging evidence demonstrates that tocotrienols possess superior biological activity in many contexts[6]. The key is their unsaturated side chain, which provides two distinct advantages:

-

Increased Mobility: The flexible, unsaturated tail allows tocotrienols to move more freely and rapidly within the cell membrane, enabling them to cover a larger surface area and intercept free radicals more efficiently than the more rigid tocopherols[12][13].

-

Enhanced Tissue Penetration: The unsaturated structure facilitates better penetration into tissues with saturated fatty layers, such as the brain and liver[12][].

Table 2: Comparative Biological Activities of Vitamin E Isoforms

| Property | α-Tocopherol | γ-Tocopherol | δ-Tocotrienol |

| Relative Antioxidant Activity | High | Moderate-High | Highest |

| Neuroprotection | Moderate | Moderate | Potent[6] |

| Anti-inflammatory Action | Low | High | High |

| Cholesterol Lowering | Negligible | Negligible | Significant[] |

| Anti-cancer Activity | Low/Controversial | Moderate | Potent[15] |

3.2. Beyond Antioxidant Activity: New Therapeutic Frontiers

The this compound scaffold is a privileged structure that imparts functions beyond simple radical scavenging. Certain vitamin E isoforms and their synthetic analogs exhibit potent anti-inflammatory, immunomodulatory, and anti-neoplastic properties[8][16][17].

-

Anti-inflammatory Effects: γ-Tocopherol and δ-tocotrienol have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, a property not strongly associated with α-tocopherol[1].

-

Anti-cancer Potential: Tocotrienols and synthetic analogs like α-tocopheryl succinate (α-TOS) can induce apoptosis (programmed cell death) in cancer cells without affecting normal cells[15][18]. This activity is independent of their antioxidant function and highlights the potential of the chroman core as a scaffold for developing novel anti-cancer agents[17][18].

A Practical Guide to this compound Analysis

Accurate quantification of this compound derivatives is essential for research, clinical trials, and quality control. High-Performance Liquid Chromatography (HPLC) is the gold-standard methodology for separating and quantifying the different vitamin E isoforms in complex matrices[19][20].

Experimental Protocol: Quantification of Tocopherols via HPLC

This protocol provides a self-validating system for the analysis of tocopherols in a sample like vegetable oil or a lipid extract from tissue. The causality for each step is explained to ensure trustworthiness and reproducibility.

Objective: To separate and quantify α-, β-, γ-, and δ-tocopherol using Normal-Phase HPLC with an internal standard.

Materials & Reagents:

-

HPLC system with a fluorescence or UV detector (UV detection at ~295 nm).

-

Normal-phase silica column (e.g., Shodex SIL-5B, 4.6 mm I.D. × 250 mm)[21].

-

Hexane and Isopropanol (HPLC grade).

-

Tocopherol standards (α, β, γ, δ).

-

Internal Standard (IS): 2,2,5,7,8-pentamethyl-6-hydroxychroman[21].

-

Sample matrix (e.g., soybean oil).

Methodology:

-

Preparation of Standard Solutions:

-

Step 1.1: Accurately weigh ~25 mg of each tocopherol standard and the internal standard into separate volumetric flasks. Dissolve and dilute to volume with n-hexane to create stock solutions.

-

Causality: Precise stock solutions are the foundation of accurate calibration. Using n-hexane as the solvent is compatible with the normal-phase mobile phase.

-

Step 1.2: Create a series of calibration standards by diluting the stock solutions. Each standard should contain a known concentration of all four tocopherols and a fixed concentration of the internal standard.

-

Causality: A multi-point calibration curve establishes the linear response range of the detector, ensuring accurate quantification across different concentration levels. The internal standard corrects for variations in injection volume and system drift.

-

-

Sample Preparation:

-

Step 2.1: Accurately weigh ~0.2 g of the oil sample into a glass vial.

-